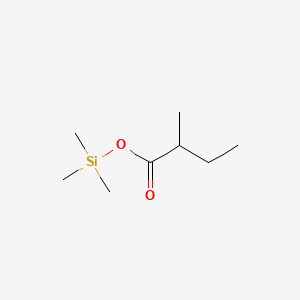
Octadecane, 9-ethyl-9-heptyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethyl-9-heptyloctadecane is a hydrocarbon compound with the molecular formula C27H56. It is a branched alkane, characterized by its long carbon chain and the presence of ethyl and heptyl groups attached to the central carbon atom. This compound is known for its stability and hydrophobic properties, making it useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-9-heptyloctadecane typically involves the alkylation of octadecane. One common method is the Friedel-Crafts alkylation, where octadecane is reacted with ethyl chloride and heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 9-Ethyl-9-heptyloctadecane can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, further purifies the compound.
Analyse Des Réactions Chimiques
Types of Reactions
9-Ethyl-9-heptyloctadecane primarily undergoes substitution reactions due to the presence of its alkyl groups. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Halogenation using chlorine or bromine in the presence of light or a radical initiator.
Oxidation Reactions: Oxidation using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Major Products Formed
Substitution: Formation of halogenated derivatives such as 9-chloro-9-ethyl-9-heptyloctadecane.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Applications De Recherche Scientifique
9-Ethyl-9-heptyloctadecane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: Investigated for its potential role in biological membranes due to its hydrophobic nature.
Medicine: Explored for its use in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Industry: Utilized as a lubricant and in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 9-Ethyl-9-heptyloctadecane is primarily based on its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long carbon chain allows it to interact with other hydrophobic molecules, potentially influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecane: A straight-chain alkane with similar hydrophobic properties but lacks the branching seen in 9-Ethyl-9-heptyloctadecane.
Nonadecane: Another long-chain alkane with one additional carbon atom compared to octadecane.
2-Methylheptadecane: A branched alkane with a methyl group instead of ethyl and heptyl groups.
Uniqueness
9-Ethyl-9-heptyloctadecane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. The presence of both ethyl and heptyl groups makes it more hydrophobic and stable compared to its straight-chain counterparts.
Propriétés
Numéro CAS |
55282-27-4 |
|---|---|
Formule moléculaire |
C27H56 |
Poids moléculaire |
380.7 g/mol |
Nom IUPAC |
9-ethyl-9-heptyloctadecane |
InChI |
InChI=1S/C27H56/c1-5-9-12-15-17-20-23-26-27(8-4,24-21-18-14-11-7-3)25-22-19-16-13-10-6-2/h5-26H2,1-4H3 |
Clé InChI |
LRJHOBBNMAGOIG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CC)(CCCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


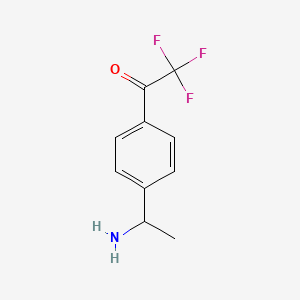
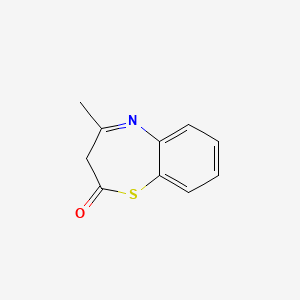

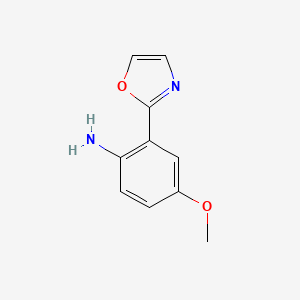
![3-(Piperidin-4-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945685.png)
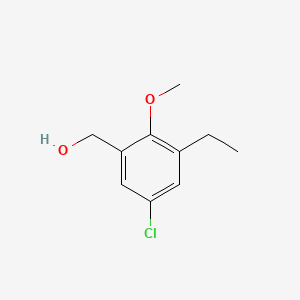

![2-Cyanobenzo[d]thiazol-6-yl acetate](/img/structure/B13945700.png)
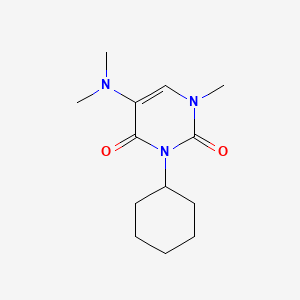

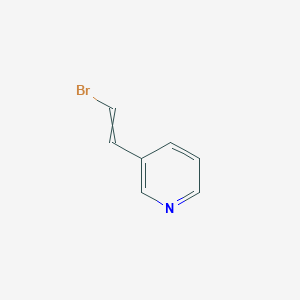
![5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid](/img/structure/B13945717.png)
![6-Ethoxy-[1,1'-biphenyl]-3-ol](/img/structure/B13945728.png)
